molecular formula C8H6ClFO2 B2547974 3-Fluoro-2-methoxybenzoyl chloride CAS No. 1049729-85-2; 106428-06-2

3-Fluoro-2-methoxybenzoyl chloride

Cat. No.: B2547974
CAS No.: 1049729-85-2; 106428-06-2
M. Wt: 188.58
InChI Key: WJLYPIGIRQBXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-methoxybenzoyl chloride ( 106428-06-2) is an organofluorine building block with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol . This compound is classified as moisture-sensitive and typically requires cold-chain transportation to preserve its integrity and reactivity . As a benzoyl chloride derivative, its primary research application is as a versatile intermediate in organic synthesis and medicinal chemistry. It is particularly valuable for introducing the 3-fluoro-2-methoxybenzoyl moiety into target molecules through nucleophilic acyl substitution reactions, such as the formation of amides or esters. The specific positioning of its fluorine and methoxy substituents on the aromatic ring makes it a valuable scaffold in the development of pharmacologically active compounds. Researchers utilize this reagent in the synthesis of complex molecules for drug discovery and development projects. Its mechanism of action is defined by its high reactivity as an acyl chloride, efficiently reacting with nucleophiles like amines and alcohols to form corresponding ketones, amides, and esters. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methoxybenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-7-5(8(9)11)3-2-4-6(7)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLYPIGIRQBXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Fluoro 2 Methoxybenzoyl Chloride

Established Synthetic Pathways from 3-Fluoro-2-methoxybenzoic Acid

The most direct and conventional method for synthesizing 3-Fluoro-2-methoxybenzoyl chloride begins with its corresponding carboxylic acid, 3-Fluoro-2-methoxybenzoic acid. This transformation focuses on the conversion of the carboxylic acid group into an acyl chloride.

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the convenient removal of byproducts. The reaction involves the carboxylic acid being treated with thionyl chloride, often with a catalytic amount of an organic base like pyridine (B92270) or N,N-dimethylformamide (DMF), to produce the desired acyl chloride, with gaseous sulfur dioxide and hydrogen chloride as byproducts. google.comprepchem.com

Beyond thionyl chloride, a variety of other chlorinating agents can be employed for this transformation. These include phosphorus-based reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), as well as carbon-based reagents such as oxalyl chloride. google.com Each reagent has distinct advantages and disadvantages concerning reactivity, cost, and byproduct management. For instance, oxalyl chloride is often used for smaller-scale, milder reactions, while thionyl chloride is common in industrial applications.

Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acid Conversion

ReagentTypical CatalystByproductsReference
Thionyl Chloride (SOCl₂)DMF, PyridineSO₂, HCl google.comprepchem.comgoogle.com
Oxalyl Chloride ((COCl)₂)DMFCO, CO₂, HCl google.com
Phosphorus Pentachloride (PCl₅)NonePOCl₃, HCl google.com
Phosphorus Oxychloride (POCl₃)NoneH₃PO₄ (after hydrolysis) google.com

For industrial-scale production, efficiency, cost, and safety are paramount. Optimization of the acyl chlorination process often involves fine-tuning reaction parameters such as temperature, solvent, and the choice and amount of catalyst. The use of a catalyst like N,N-dimethylformamide (DMF) with thionyl chloride is a common strategy to increase the reaction rate. google.com

Process optimization also focuses on managing byproducts. For example, while thionyl chloride is effective, it produces sulfur dioxide gas, which requires treatment. google.com Alternative reagents might be considered to simplify waste handling. Furthermore, solvent choice is critical; solvents like chlorobenzene (B131634) may be used, but their impact on reaction completeness and potential for side reactions, such as dimer formation in complex syntheses, must be carefully evaluated. google.com The goal is to achieve high conversion and purity, minimizing the need for extensive downstream purification, which is crucial for cost-effective industrial production. google.com

Exploration of Alternative Precursors and Novel Synthetic Routes

Research into the synthesis of fluorinated benzoyl chlorides is not limited to starting from the corresponding benzoic acid. Alternative precursors and reaction pathways are continuously explored to develop more efficient or versatile synthetic routes.

Alternative synthetic strategies can involve building the target molecule from simpler, readily available precursors like substituted phenols or anisoles. One potential, albeit indirect, pathway could involve a nucleophilic aromatic substitution (SNAr) reaction. For instance, a suitably activated pyrazolo[3,4-b]pyridine system has been shown to undergo an SNAr reaction with 4-amino-2-fluorophenol, demonstrating the reactivity of fluorophenoxy compounds in forming new bonds. acs.org

Another approach could involve the direct carbonylation of a precursor like 2-fluoro-3-methoxy-1-halobenzene using a Grignard reagent and a carbonyl source. For example, a related synthesis of 2-methyl-3-methoxy benzoyl chloride has been achieved by reacting 2-methyl-3-methoxyphenyl magnesium chloride with bis(trichloromethyl)carbonate. google.com This highlights the potential of organometallic routes for constructing the benzoyl chloride moiety directly from an anisole (B1667542) derivative.

The Fries rearrangement is a powerful reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com This reaction is ortho- and para-selective, and the product distribution can often be controlled by adjusting reaction conditions like temperature. wikipedia.orgorganic-chemistry.org

While not a direct synthesis of the target acyl chloride, this rearrangement could be a key step in a multi-step synthesis starting from a precursor like 2-fluorophenyl acetate. researchgate.net A Lewis acid, such as aluminum chloride (AlCl₃), catalyzes the migration of the acyl group to the aromatic ring, forming an acylium carbocation intermediate that then performs an electrophilic aromatic substitution. wikipedia.org A subsequent methylation of the resulting hydroxy group and chlorination of a different functional group would be required to arrive at the final product. Research has demonstrated the scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride via a Fries rearrangement of 2-fluorophenyl acetate, indicating the viability of this pathway for producing fluorinated and methoxylated aromatic building blocks. researchgate.net

Table 2: Key Parameters in Lewis Acid-Catalyzed Fries Rearrangement

ParameterInfluence on ReactionExamplesReference
Lewis Acid CatalystActivates the ester for rearrangement. Stoichiometric amounts are often needed.AlCl₃, BF₃, TiCl₄, SnCl₄ sigmaaldrich.comorganic-chemistry.org
TemperatureControls regioselectivity. Lower temperatures generally favor the para product, while higher temperatures favor the ortho product.High temp for ortho, low temp for para wikipedia.org
SolventCan influence reaction rate and selectivity.Monochlorobenzene, o-dichlorobenzene researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can involve several strategies. One key area is the replacement of hazardous reagents. For example, using phosgene (B1210022) instead of thionyl chloride in the acyl chlorination step can avoid the production of sulfur dioxide, although phosgene itself is highly toxic and requires stringent handling protocols. google.com

Another green approach involves the use of more environmentally friendly acids and catalysts. Methanesulfonic acid has been explored as a recyclable and less corrosive alternative to traditional Lewis acids in reactions like the Fries rearrangement. organic-chemistry.org Furthermore, developing processes that can recycle catalysts or use solvents that are less harmful and can be easily recovered contributes to a more sustainable manufacturing process. google.com The ideal green synthesis would maximize atom economy, use renewable feedstocks, and minimize waste generation and energy consumption.

Solvent-Free and Catalytic Methods

The traditional synthesis of acyl chlorides from carboxylic acids often involves the use of stoichiometric amounts of hazardous reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride, which can generate significant amounts of corrosive byproducts. chemguide.co.ukresearchgate.net Modern synthetic chemistry aims to replace these older methods with more sustainable catalytic processes.

Catalytic approaches in the synthesis of benzoyl chlorides, including this compound, often utilize a catalyst to activate the carboxylic acid or the chlorinating agent, leading to milder reaction conditions and reduced waste. A common and effective catalyst for the reaction with thionyl chloride is N,N-dimethylformamide (DMF). google.com The reaction proceeds through the formation of a Vilsmeier-Haack type intermediate, which is a more potent acylating agent. This catalytic cycle allows for the use of less thionyl chloride and can often be performed under more controlled conditions.

Another advanced approach involves the use of solid phosgene, or triphosgene, in the presence of an initiator like pyridine. A patented method for a similar compound, o-methoxybenzoyl chloride, demonstrates high yields using this approach in a solvent like ethylene (B1197577) dichloride. google.com While not entirely solvent-free, the high efficiency and the nature of the reagent represent a significant advancement.

Microwave-assisted organic synthesis (MAOS) is another technique gaining traction for its ability to accelerate reactions, often in the absence of a traditional solvent. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the successful application of microwave heating to related reactions, such as the synthesis of amides from benzoyl chlorides, suggests its potential applicability. chemguide.co.ukgoogle.com This method can lead to significantly shorter reaction times and cleaner reaction profiles.

The following table summarizes representative catalytic methods for the synthesis of benzoyl chlorides, which are applicable to the synthesis of this compound.

ReagentCatalyst/InitiatorSolventTemperature (°C)Yield (%)Reference
Thionyl ChlorideDMFNone or Dichloromethane (B109758)30-70>95 google.com
TriphosgenePyridineEthylene Dichloride40-45~98 google.com
Oxalyl ChlorideDMFDichloromethaneRoom TemperatureHigh researchgate.net

Atom Economy and Waste Minimization in Synthetic Design

The principles of green chemistry, particularly atom economy and waste minimization, are central to the development of advanced synthetic routes for this compound. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

Traditional methods for synthesizing acyl chlorides have poor atom economy. For instance, the reaction of a carboxylic acid with phosphorus pentachloride produces the desired acyl chloride but also generates phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts, a significant portion of the reactant atoms are therefore wasted.

Reaction with Phosphorus Pentachloride: RCOOH + PCl₅ → RCOCl + POCl₃ + HCl

In contrast, methods utilizing thionyl chloride offer a better atom economy as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be more easily removed from the reaction mixture. chemguide.co.uk

Reaction with Thionyl Chloride: RCOOH + SOCl₂ → RCOCl + SO₂ (g) + HCl (g)

Waste minimization strategies in the synthesis of this compound also encompass the choice of solvents and the recovery and recycling of materials. The use of volatile and toxic solvents is a major contributor to chemical waste. Research into solvent-free reaction conditions, potentially using microwave irradiation or ball-milling, is an active area of investigation for many chemical transformations. khanacademy.org Where solvents are necessary, the selection of greener solvents and the implementation of solvent recovery and recycling systems are crucial for minimizing the environmental impact of the manufacturing process.

The following table provides a conceptual comparison of the atom economy for different methods of synthesizing a representative benzoyl chloride.

MethodReagentsDesired ProductByproductsTheoretical Atom Economy (%)
Phosphorus PentachlorideRCOOH + PCl₅RCOClPOCl₃ + HCl~50% (for a typical benzoic acid)
Thionyl ChlorideRCOOH + SOCl₂RCOClSO₂ + HCl~60% (for a typical benzoic acid)

It is important to note that the actual atom economy will vary depending on the specific molecular weight of the starting carboxylic acid.

Reactivity and Mechanistic Studies of 3 Fluoro 2 Methoxybenzoyl Chloride

Nucleophilic Acylation Reactions and Their Mechanistic Elucidation

The most characteristic reaction of 3-fluoro-2-methoxybenzoyl chloride is nucleophilic acyl substitution. In these reactions, the chloride ion is displaced by a nucleophile, leading to the formation of a new acyl compound. The general mechanism involves the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

The reaction of this compound with primary and secondary amines is a widely employed method for the formation of amide bonds, which are crucial linkages in many biologically active compounds and pharmaceutical agents. This transformation typically proceeds under basic conditions to neutralize the hydrogen chloride that is liberated during the reaction. Common bases used for this purpose include organic amines such as triethylamine (B128534) and N,N-diisopropylethylamine, or inorganic bases like potassium carbonate. google.com

The reaction is often carried out in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at temperatures ranging from ambient to reflux. The choice of reaction conditions can be tailored to the specific substrates and the desired outcome. For instance, in the synthesis of complex piperidine (B6355638) derivatives, the coupling of this compound with an appropriate amine intermediate is a key step. google.com

Reactant 1Reactant 2Product
This compoundPrimary or Secondary Amine3-Fluoro-2-methoxy-N-substituted benzamide

This table illustrates the general transformation for amide bond formation.

In a similar fashion to amide formation, this compound readily reacts with alcohols and phenols to yield the corresponding esters. These esterification reactions are also typically performed in the presence of a base to scavenge the HCl produced. The reactivity of the alcohol or phenol (B47542) can influence the reaction conditions required, with more nucleophilic alcohols reacting more readily.

The synthesis of ester derivatives of 3-fluoro-2-methoxybenzoic acid is a common application of this reaction. The resulting esters can serve as intermediates in further synthetic transformations or as the final target molecules themselves. The choice of solvent and base is analogous to that used in amidation reactions.

Reactant 1Reactant 2Product
This compoundAlcohol or Phenol3-Fluoro-2-methoxybenzoate Ester

This table shows the general reaction for ester formation.

Reactions of this compound with sulfur nucleophiles, such as thiols, lead to the formation of thioesters. These reactions proceed through a similar nucleophilic acyl substitution mechanism. Thioesters are important intermediates in organic synthesis and are also found in various natural products. The conditions for thioesterification are comparable to those for esterification and amidation, often requiring a base to facilitate the reaction.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation with Aromatic Substrates

While the primary reactivity of this compound is as an acylating agent in nucleophilic substitution reactions, it can also participate in electrophilic aromatic substitution reactions, most notably Friedel-Crafts acylation. In this type of reaction, the acyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride, generates a highly electrophilic acylium ion. This acylium ion then attacks an electron-rich aromatic substrate, leading to the formation of a new carbon-carbon bond and the synthesis of a ketone.

The regioselectivity of the Friedel-Crafts acylation is directed by the substituents on the aromatic substrate. The fluoro and methoxy (B1213986) groups on the benzoyl chloride itself are generally deactivating and directing, but the primary role of the molecule in this context is as the electrophile precursor.

Hydrolysis Kinetics and Stability in Aqueous Environments

This compound is susceptible to hydrolysis, a reaction in which it reacts with water to form the corresponding carboxylic acid, 3-fluoro-2-methoxybenzoic acid, and hydrochloric acid. This reaction is a type of nucleophilic acyl substitution with water acting as the nucleophile. The stability of the acyl chloride in aqueous environments is therefore limited. The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts. Due to its reactivity with water, it is important to handle and store this compound under anhydrous conditions to prevent its degradation. fishersci.com

Other Characteristic Reactions and Transformations of the Acyl Chloride Moiety

The acyl chloride functional group in this compound can undergo a variety of other useful transformations. For example, it can be reduced to the corresponding alcohol, 3-fluoro-2-methoxybenzyl alcohol, using a suitable reducing agent like lithium aluminum hydride. Alternatively, partial reduction can yield the corresponding aldehyde.

Another important reaction is the conversion of the acyl chloride to other acyl derivatives. For instance, reaction with a carboxylate salt can produce an acid anhydride. These transformations further highlight the versatility of this compound as a building block in organic synthesis.

Applications of 3 Fluoro 2 Methoxybenzoyl Chloride in Advanced Organic Synthesis

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The structural motifs present in 3-fluoro-2-methoxybenzoyl chloride are of significant interest in medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, this reagent is employed in the synthesis of various bioactive molecules.

Precursor for Fluoroquinolone Antibacterial Agents and Analogues

Fluoroquinolones are a major class of synthetic antibiotics characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov The core structure of these drugs is often assembled through multi-step synthetic sequences where substituted benzoyl halides are key starting materials. While direct evidence for the use of this compound in the commercial synthesis of widely known fluoroquinolones is not prevalent in public literature, its utility is demonstrated in the creation of novel analogues and precursors. For instance, its isomer, 2,4,5-trifluoro-3-methoxybenzoyl chloride, is a known intermediate in the synthesis of Moxifloxacin hydrochloride. chemicalbook.com The general synthesis of fluoroquinolones often involves the reaction of a substituted benzoyl halide with a malonic ester derivative to form a benzoylacetate, which is then cyclized to build the quinolone core. quimicaorganica.org The 3-fluoro-2-methoxybenzoyl moiety can be introduced in this manner to generate novel fluoroquinolone analogues for biological screening. The fluorine atom at position 6 of the quinolone ring is crucial for cell penetration and DNA gyrase affinity. nih.gov

The development of new fluoroquinolone derivatives is an active area of research aimed at overcoming bacterial resistance and improving the safety profile of this class of antibiotics. nih.gov The synthesis of hybrids, where a fluoroquinolone is linked to another bioactive scaffold, such as a 1,2,3-triazole, has been explored to generate compounds with potential antitumor and enhanced antibacterial properties. nih.gov

Synthesis of Other Bioactive Molecules and Drug Development Candidates

Beyond fluoroquinolones, this compound is a versatile reagent for the synthesis of a wide range of other potential drug candidates. Its ability to readily acylate amines, alcohols, and other nucleophiles makes it a useful tool for introducing the 3-fluoro-2-methoxyphenyl group into various molecular frameworks. This moiety can be found in compounds investigated for a variety of therapeutic areas. The synthesis of such molecules often involves standard acylation reactions to form amides, esters, or ketones, which then serve as key intermediates for further chemical transformations.

Building Block in Agrochemical and Specialty Chemical Production

The principles that make the 3-fluoro-2-methoxyphenyl group attractive for pharmaceuticals also apply to the agrochemical industry. The introduction of fluorine can lead to enhanced efficacy and metabolic stability of pesticides and herbicides. While specific, large-scale agrochemical applications of this compound are not widely documented in readily available literature, its role as a building block for creating libraries of novel compounds for high-throughput screening in agrochemical discovery is plausible.

In the realm of specialty chemicals, this compound can be used to synthesize unique molecules for various applications. For example, substituted benzoyl chlorides are used in the production of specialty polymers and as intermediates in the synthesis of dyes and pigments.

Design and Synthesis of Functional Materials Incorporating the 3-Fluoro-2-methoxybenzoyl Unit

The incorporation of fluorinated and methoxy-substituted aromatic rings into polymers and other materials can significantly influence their properties. These groups can alter surface energy, thermal stability, and optical properties. For example, novel octyl phenylcyanoacrylates with various fluoro and methoxy (B1213986) substitutions have been synthesized and copolymerized with styrene. chemrxiv.org These syntheses typically involve a Knoevenagel condensation between a substituted benzaldehyde (B42025) and a cyanoacetate, followed by polymerization. chemrxiv.org The resulting polymers may have unique refractive indices or other optical properties, making them potentially useful in coatings, films, or other advanced material applications. While this example uses the corresponding aldehyde, the underlying principle of how the substituted phenyl ring influences material properties is relevant.

Heterocyclic Compound Synthesis Utilizing Acylation Strategies

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. wisdomlib.org this compound is a valuable reagent for the synthesis of a variety of heterocyclic systems. Its primary use is in Friedel-Crafts acylation reactions or in the acylation of nucleophilic heteroatoms (like nitrogen or sulfur) to build or functionalize heterocyclic rings.

For example, benzoyl chlorides can be reacted with anilines to form anilides, which can then be cyclized to form quinolones or other nitrogen-containing heterocycles. Similarly, reaction with compounds containing 1,2- or 1,3-dinucleophilic sites can lead to the formation of five- or six-membered heterocyclic rings, respectively. The synthesis of various heterocyclic compounds, such as β-lactams, oxazoles, and imidazoles, often relies on the use of acyl chlorides as key reagents. wisdomlib.org The specific substitution pattern of this compound allows for the creation of novel heterocyclic structures with potentially interesting biological or material properties.

Below is a table summarizing the types of heterocyclic compounds that can be synthesized using acyl chlorides like this compound and the general synthetic strategies.

Heterocyclic SystemGeneral Synthetic Strategy
QuinolonesAcylation of anilines followed by cyclization
OxazolesReaction with α-amino ketones
ImidazolesReaction with 1,2-diamines
β-LactamsStaudinger synthesis (reaction with imines)

Computational Chemistry and Theoretical Investigations of 3 Fluoro 2 Methoxybenzoyl Chloride

Molecular Conformation and Stability Studies

The three-dimensional arrangement of atoms in 3-fluoro-2-methoxybenzoyl chloride, along with its conformational stability, is crucial for understanding its reactivity and interactions.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional structure of a molecule, known as its ground state geometry. For this compound, DFT calculations, likely employing a functional such as B3LYP and a basis set like 6-311++G(d,p), would be necessary to determine bond lengths, bond angles, and dihedral angles. researchgate.net These calculations would provide a precise model of the molecule's shape in its lowest energy state.

Potential Energy Surface Analysis and Conformational Isomerism

The presence of the methoxy (B1213986) and benzoyl chloride groups, which can rotate around their bonds to the benzene (B151609) ring, suggests the possibility of multiple conformational isomers for this compound. A potential energy surface (PES) scan, performed by systematically rotating these groups and calculating the energy at each step, would reveal the different stable conformers and the energy barriers between them. This analysis is critical for understanding which conformations are most likely to be present under different conditions. For the related molecule, 3-fluorobenzoyl chloride, crystal structure analysis has been performed, providing insight into its solid-state conformation. nih.gov

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within this compound governs its chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, an FMO analysis would map the distribution of these orbitals, highlighting the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
This table is for illustrative purposes only, as specific data for this compound is not available.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing both intramolecular and intermolecular interactions. ijnc.ir This analysis can quantify the stabilization energies associated with hyperconjugation (electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital) and identify significant non-covalent interactions. For this compound, NBO analysis would clarify the electronic effects of the fluorine and methoxy substituents on the benzoyl chloride moiety.

Table 2: Hypothetical NBO Analysis Data for this compound

InteractionStabilization Energy (kcal/mol)
Data not availableData not available
This table is for illustrative purposes only, as specific data for this compound is not available.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be used to simulate the step-by-step pathway of a chemical reaction involving this compound. This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate. Characterizing these transition states allows for the calculation of activation energies, providing a deeper understanding of the reaction kinetics and mechanism. Such studies would be invaluable for optimizing reaction conditions and predicting the formation of byproducts in syntheses using this compound.

Prediction of Spectroscopic Properties through Quantum Chemical Simulations

Quantum chemical simulations are powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate various spectroscopic parameters. These theoretical predictions are invaluable for understanding the relationship between the molecular structure and its spectral signature.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis is commonly performed using DFT methods, with the B3LYP functional and a basis set like 6-311++G(d,p) being a frequent choice for achieving a balance between accuracy and computational cost. nih.gov These calculations yield harmonic vibrational frequencies, which, while systematically higher than experimental values, can be corrected using empirical scaling factors to show good agreement with experimental FT-IR spectra. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the atoms. researchgate.net

For this compound, key predicted vibrational frequencies would include the characteristic C=O stretching of the acyl chloride group, C-F stretching, aromatic C-C stretching, and the asymmetric and symmetric stretching of the methoxy group.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound (B3LYP/6-311++G(d,p)) This table presents hypothetical data for illustrative purposes, based on typical values for the described functional groups.

Predicted Wavenumber (cm⁻¹, Scaled)Vibrational Mode Assignment
~1775C=O Stretching (Acyl Chloride)
~1600Aromatic C=C Stretching
~1485Aromatic C=C Stretching
~1280C-O-C Asymmetric Stretching
~1250C-F Stretching
~1030C-O-C Symmetric Stretching
~880C-Cl Stretching
~820C-H Out-of-plane Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is another significant application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived. nih.gov These calculations are typically performed on the optimized geometry of the molecule using a DFT method.

For this compound, theoretical predictions would cover ¹H, ¹³C, and ¹⁹F NMR spectra. The calculated chemical shifts are referenced against a standard, such as Tetramethylsilane (TMS) for ¹H and ¹³C, to provide values that can be directly compared with experimental results. While absolute agreement can be challenging, the predicted relative shifts and coupling patterns are often highly accurate and instrumental in assigning experimental spectra. idc-online.comnih.gov

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data for illustrative purposes.

AtomPredicted ¹³C Chemical Shift (ppm)Attached Proton(s)Predicted ¹H Chemical Shift (ppm)
C=O~168.0--
C-F~160.0 (d, ¹JCF)--
C-OCH₃~150.0--
C-COCl~128.0--
C-H~125.0H~7.4
C-H~122.0H~7.2
C-H~118.0H~7.1
O-CH₃~56.0H₃~3.9

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption maxima (λmax). nih.gov These calculations help identify the nature of the electronic transitions, such as n → π* or π → π*, which are characteristic of the chromophores within the molecule, namely the benzoyl group. The predicted spectrum is often visualized by fitting the calculated transitions with a Gaussian or Lorentzian function to simulate a continuous absorption band.

Table 3: Predicted UV-Vis Absorption Data for this compound (TD-DFT) This table presents hypothetical data for illustrative purposes.

Predicted λmax (nm)Oscillator Strength (f)Major Contribution (Electronic Transition)
~2950.02n → π
~2400.45π → π

Spectroscopic Characterization and Advanced Analytical Methodologies for 3 Fluoro 2 Methoxybenzoyl Chloride

Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)

FT-IR Spectroscopy probes the absorption of infrared radiation by the molecule, causing vibrations of specific chemical bonds. The resulting spectrum is a unique pattern of absorption bands corresponding to these vibrations. For 3-Fluoro-2-methoxybenzoyl chloride, the key characteristic bands are the strong carbonyl (C=O) stretching vibration of the acyl chloride group, which is expected in the range of 1750-1815 cm⁻¹. Other significant absorptions include the C-F stretching, C-O stretching of the methoxy (B1213986) group, and various vibrations associated with the substituted benzene (B151609) ring. Data for the related compound 3-fluorobenzoyl chloride shows absorptions that help confirm these assignments. nih.govchemicalbook.com

FT-Raman Spectroscopy serves as a complementary technique to FT-IR. spectroscopyonline.com It involves inelastic scattering of monochromatic laser light and is particularly sensitive to non-polar, symmetric bonds. nih.gov While FT-IR is excellent for polar groups like C=O, FT-Raman can provide clearer data on the aromatic ring's skeletal vibrations. Theoretical studies on related fluorinated benzoic acids demonstrate the power of combining both techniques for a complete vibrational assignment. nih.gov An advantage of Raman spectroscopy is the typically weak signal from water, which simplifies the analysis of samples in aqueous media. spectroscopyonline.com

Table 1: Predicted FT-IR Data for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch Acyl Chloride 1750 - 1815 Strong
C-F Stretch Aryl Fluoride 1200 - 1300 Strong
C-O-C Asymmetric Stretch Aryl-Alkyl Ether 1230 - 1275 Strong
C-O-C Symmetric Stretch Aryl-Alkyl Ether 1020 - 1075 Medium
C-Cl Stretch Acyl Chloride 850 - 950 Medium-Strong
C-H Aromatic Stretch Benzene Ring 3000 - 3100 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity of this compound, providing unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this molecule, distinct signals are expected for the three aromatic protons and the three protons of the methoxy group. The aromatic protons will appear as complex multiplets due to splitting by each other (spin-spin coupling) and by the nearby fluorine atom (H-F coupling). The methoxy group protons will appear as a sharp singlet, typically downfield due to the deshielding effect of the attached oxygen atom. Spectral data for related compounds like 3-methoxybenzyl chloride can be used for comparison. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Key signals include the carbonyl carbon of the acyl chloride (highly deshielded, ~165-170 ppm), the aromatic carbons, and the methoxy carbon. The signals for the aromatic carbons are split due to coupling with the fluorine atom (C-F coupling), with the carbon directly bonded to fluorine showing the largest coupling constant. This C-F coupling is invaluable for confirming the position of the fluorine substituent. Data for analogous compounds like 3-fluorobenzoyl chloride provides reference chemical shifts. chemicalbook.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique. researchgate.net It provides a direct window into the electronic environment of the fluorine atom. The spectrum will show a single resonance, and its chemical shift is characteristic of an aryl fluoride. Furthermore, the coupling of the fluorine nucleus to adjacent protons (³JHF) can be observed in either the ¹H or ¹⁹F spectrum, confirming the substitution pattern on the aromatic ring.

Table 2: Predicted NMR Data for this compound (in CDCl₃)

Nucleus Group Predicted Chemical Shift (δ, ppm) Multiplicity Coupling
¹³C C=O 165 - 170 Doublet (d) ²JCF
¹³C C-F 155 - 160 Doublet (d) ¹JCF (large)
¹³C C-O 145 - 150 Doublet (d) ²JCF
¹³C Aromatic CH 115 - 135 Multiplets (m) nJCF
¹³C -OCH₃ 55 - 60 Singlet (s) -
¹H Aromatic CH 7.0 - 8.0 Multiplets (m) JHH, JHF
¹H -OCH₃ 3.8 - 4.1 Singlet (s) -

Mass Spectrometry Techniques (LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique first separates the compound from any impurities using HPLC, after which the eluent is directed into the mass spectrometer. acs.orgeurl-pesticides.eu This is particularly useful for monitoring reaction progress and assessing the purity of the final product.

ESI-MS (Electrospray Ionization-Mass Spectrometry): ESI is a soft ionization technique that typically generates an intact molecular ion, allowing for the precise determination of the molecular weight (188.59 g/mol ). sigmaaldrich.comnih.gov A key feature to look for is the characteristic isotopic pattern of the chlorine atom: two peaks will be observed for the molecular ion, one for the ³⁵Cl isotope and another two mass units higher (M+2) for the ³⁷Cl isotope, in an approximate 3:1 ratio of intensity. miamioh.edu

Under slightly more energetic conditions, predictable fragmentation occurs. The most common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion. This primary fragment ion would be a key identifier in the mass spectrum. Further fragmentation can involve the loss of carbon monoxide (CO) or cleavage of the methoxy group.

Table 3: Predicted ESI-MS Data for this compound

m/z Value Ion Description
188 / 190 [M]⁺ Molecular ion peak showing ³⁵Cl/³⁷Cl isotope pattern
153 [M - Cl]⁺ Acylium ion formed by loss of chlorine
125 [M - Cl - CO]⁺ Loss of carbon monoxide from the acylium ion

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, GC)

Chromatographic methods are the gold standard for determining the purity of this compound and for monitoring the progress of its synthesis.

HPLC (High-Performance Liquid Chromatography): Reverse-phase HPLC is the most common method for this purpose. ekb.eg The compound is passed through a column (e.g., C18) with a nonpolar stationary phase, and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is used for elution. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic ring absorbs strongly. The technique is highly effective for separating the product from non-volatile impurities, starting materials, and byproducts. acs.orgnih.gov

GC (Gas Chromatography): GC is suitable for analyzing volatile and thermally stable compounds. This compound, being relatively volatile, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). rsc.org The sample is vaporized and passed through a capillary column. The retention time is a characteristic property used for identification, while the MS provides structural confirmation. This method is excellent for detecting volatile organic impurities.

Table 4: Typical Chromatographic Conditions

Parameter HPLC GC
Technique Reverse-Phase Gas Chromatography
Stationary Phase C18 (Octadecyl-silica) Phenyl-methyl polysiloxane (e.g., DB-5)
Mobile Phase/Carrier Gas Acetonitrile/Water Gradient Helium or Hydrogen
Detector UV-Vis (e.g., at 254 nm) FID or Mass Spectrometer (MS)

| Application | Purity assessment, reaction monitoring | Purity assessment, volatile impurity profiling |

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal lattice. While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds provides valuable insights into its expected solid-state behavior.

Studies on similar molecules, such as anisic acid (p-methoxybenzoic acid) and other fluorinated benzoic acids, reveal common structural motifs. nih.govrsc.orgcolab.ws For example, the crystal structure of anisic acid shows that the molecules form hydrogen-bonded dimers. rsc.orgcolab.ws The analysis also details how intramolecular steric interactions can cause slight deviations from planarity, for instance, between the methoxy group and the carboxylic acid group. colab.ws A study of 2-fluoro-4-(methoxycarbonyl)benzoic acid confirmed the fluorine position and showed that the carboxylic acid group was twisted out of the plane of the benzene ring. nih.gov This type of data is crucial for understanding polymorphism, crystal packing, and intermolecular forces, which influence the physical properties of the compound.

Table 5: Crystallographic Data for a Related Compound: Anisic Acid (p-methoxybenzoic acid)

Parameter Value Reference
Formula C₈H₈O₃ rsc.orgcolab.ws
Crystal System Monoclinic rsc.orgcolab.ws
Space Group P2₁/a rsc.orgcolab.ws
a (Å) 16.98 rsc.orgcolab.ws
b (Å) 10.95 rsc.orgcolab.ws
c (Å) 3.98 rsc.orgcolab.ws
**β (°) ** 98.67 rsc.orgcolab.ws

| Key Feature | Forms hydrogen-bonded dimers in the crystal lattice. | rsc.orgcolab.ws |

Synthesis and Investigation of Analogues and Derivatives of 3 Fluoro 2 Methoxybenzoyl Chloride

Systematic Studies on Substituent Effects on Reactivity and Selectivity

Systematic investigations into the effects of the fluoro and methoxy (B1213986) substituents on the reactivity and selectivity of 3-fluoro-2-methoxybenzoyl chloride are not documented in dedicated studies. Generally, the reactivity of benzoyl chlorides is governed by the electronic nature of their substituents. The methoxy group (-OCH₃) at the ortho position is an electron-donating group through resonance, which would be expected to decrease the electrophilicity of the carbonyl carbon, thus reducing its reactivity towards nucleophiles. Conversely, the fluorine atom at the meta position is an electron-withdrawing group via induction, which would increase the carbonyl carbon's electrophilicity and enhance reactivity.

Synthesis of Positionally Isomeric Fluorinated Methoxybenzoyl Chlorides

The synthesis of this compound and its positional isomers would typically commence from the corresponding substituted benzoic acids. These precursors, various isomers of fluoromethoxybenzoic acid, are commercially available. The standard and widely used method for converting a carboxylic acid to an acyl chloride is treatment with thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). rsc.orgwikipedia.org Other reagents like oxalyl chloride and phosphorus pentachloride can also be employed.

While specific optimized procedures for each isomer are not detailed in the literature, general methods for the synthesis of other substituted benzoyl chlorides are well-established. For instance, the preparation of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid using thionyl chloride is a common laboratory procedure. uni.edu Similarly, patents describe the synthesis of more complex fluorinated and methoxylated benzoyl chlorides, suggesting that the synthesis of the simpler isomers is chemically feasible. acs.org

Below is a table of known positional isomers of fluoromethoxybenzoic acid, the precursors to the corresponding benzoyl chlorides.

Precursor Compound NameCAS Number
3-Fluoro-2-methoxybenzoic acid106428-05-1
2-Fluoro-3-methoxybenzoic acid850563-45-0
4-Fluoro-2-methoxybenzoic acid446-42-4
5-Fluoro-2-methoxybenzoic acid394-04-7
2-Fluoro-4-methoxybenzoic acid446-41-3
3-Fluoro-4-methoxybenzoic acid403-20-3
2-Fluoro-5-methoxybenzoic acid399-83-7
2-Fluoro-6-methoxybenzoic acid500912-12-9

Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Studies

There is no available research on the stereoselective synthesis of chiral derivatives using this compound or related enantiomeric studies. In principle, this compound could be reacted with chiral nucleophiles, such as chiral amines or alcohols, to produce diastereomeric or enantiomeric products. The stereochemical outcome of such reactions would depend on the nature of the nucleophile, the reaction conditions, and any chiral catalysts employed.

The field of stereoselective synthesis is vast, with many examples of chiral acylating agents being used to achieve high levels of stereocontrol. nih.govrsc.org For instance, the reaction of acyl chlorides with chiral amines is a fundamental method for the synthesis of chiral amides. youtube.com However, the application of these principles to this compound has not been reported.

Structure-Reactivity Relationship Studies of Related Aroyl Chlorides

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on various series of benzoyl chloride derivatives to correlate their chemical structure with biological activity or reactivity. ubaya.ac.idresearchgate.netatlantis-press.comatlantis-press.comdergipark.org.tr These studies typically involve a range of substituents to build a predictive model. The inclusion of this compound in such a study would be necessary to accurately quantify its reactivity relative to other aroyl chlorides.

The following table presents a hypothetical structure-reactivity consideration for related benzoyl chlorides, illustrating the expected qualitative effects of substituents on reactivity towards a generic nucleophile.

Compound NameSubstituent EffectsPredicted Reactivity (Relative to Benzoyl Chloride)
Benzoyl chlorideReference-
4-Methoxybenzoyl chlorideElectron-donating (-OCH₃)Lower
4-Nitrobenzoyl chlorideElectron-withdrawing (-NO₂)Higher
This compoundOrtho-OCH₃ (donating), Meta-F (withdrawing)Ambiguous without experimental data

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-fluoro-2-methoxybenzoyl chloride, and how does the choice of reagents impact yield and purity?

  • Methodology : A common approach involves chlorination of the corresponding benzoic acid derivative using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, chlorination of 3-fluoro-2-methoxybenzoic acid with PCl₅ under anhydrous conditions at 60–80°C typically yields the acyl chloride. Alternative methods may employ oxalyl chloride (COCl)₂ with catalytic dimethylformamide (DMF) in dichloromethane. Purity optimization requires inert atmosphere handling and post-synthesis distillation (bp ~257°C, density 1.182 g/cm³) to remove excess reagents .

Q. How should this compound be purified and stored to ensure stability in laboratory settings?

  • Methodology : Purification via fractional distillation under reduced pressure (e.g., 10–15 mmHg) is recommended due to its sensitivity to moisture. Storage requires anhydrous conditions in amber glass containers under nitrogen, with temperatures maintained below 4°C. Degradation products (e.g., hydrolysis to benzoic acid) can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : The fluorine substituent induces distinct splitting patterns (e.g., meta-fluorine coupling in aromatic protons). Methoxy (-OCH₃) and carbonyl (C=O) groups appear as singlets at ~3.8 ppm and 170 ppm, respectively.
  • IR Spectroscopy : Stretching vibrations for C=O (~1770 cm⁻¹) and C-F (~1250 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 184.62 (C₉H₈ClFO₂) with fragmentation patterns consistent with loss of Cl or CO groups .

Advanced Research Questions

Q. How do electronic effects of the fluorine and methoxy substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology : The fluorine atom (electron-withdrawing) enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Conversely, the methoxy group (electron-donating) may sterically hinder nucleophilic attack at the ortho position. Kinetic studies using differential scanning calorimetry (DSC) or in situ IR can quantify reaction rates. For example, reactions with aniline in tetrahydrofuran (THF) show 20% faster acylation compared to non-fluorinated analogs .

Q. What strategies can resolve contradictions in reported melting points or spectral data for this compound derivatives?

  • Methodology : Discrepancies often arise from impurities or polymorphic forms. Recrystallization in hexane/ethyl acetate mixtures followed by X-ray diffraction (XRD) analysis can confirm crystal structure. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (0.1% trifluoroacetic acid) identifies trace impurities. Cross-validation with computational models (e.g., DFT for NMR chemical shifts) enhances data reliability .

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound as an intermediate?

  • Methodology :

  • Step 1 : Monitor intermediate formation via LC-MS after each step. For example, incomplete acylation of amines may require increased equivalents of acyl chloride or prolonged reaction times.
  • Step 2 : Optimize workup conditions. Use cold aqueous NaHCO₃ to quench excess reagent while minimizing hydrolysis.
  • Step 3 : Employ scavengers like molecular sieves to absorb moisture during reactions. Yields improve from ~45% to 70% under rigorously anhydrous conditions .

Safety and Handling Considerations

  • PPE Requirements : Use nitrile gloves, chemical goggles, and a lab coat. Conduct reactions in a fume hood due to corrosive vapors .
  • First Aid : Immediate irrigation with water for skin/eye contact. Seek medical attention if inhaled, as hydrolysis releases HCl gas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.